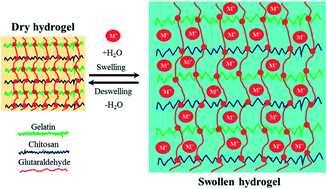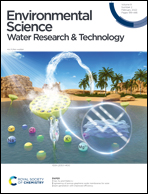Gelatin–chitosan hydrogel particles for efficient removal of Hg(ii) from wastewater
Environmental Science: Water Research & Technology Pub Date: 2018-11-05 DOI: 10.1039/C8EW00678D
Abstract
Unregulated discharge of nonbiodegradable heavy metals (HMs) from mining operations, tanneries, and metal plating is posing an impending global water pollution concern. Early detection, accurate determination, and practical removal of HMs from industrial water are vital for a clean ecosystem and critical for the survival of imperiled aquatic life. Herein we report a robust, green, and cost-effective approach for the removal of heavy metal ions such as Pb(II), Hg(II), Cd(II), and Cr(III) from wastewater using a synthetic bioadsorbent made of gelatin–chitosan (GC) hydrogel particles, operated at neutral pH and laboratory temperature. The chemical and structural morphology of the synthesized hydrogel was confirmed by Fourier transform infrared spectroscopy (FTIR) and scanning electron microscopy (SEM), respectively. HM ion adsorption was first tracked by the coffee ring effect (CRE) and subsequently characterized by inductively coupled plasma mass spectrometry (ICP-MS). As compared to Pb(II), Cd(II), and Cr(III) metal ions, the hydrogel particles displayed a quite notable binding affinity for Hg(II). Also, the hydrogel particles were examined for selective adsorption of HMs. As such, this strategy is robust and cheap, and could efficiently remove Hg(II) metal ions from wastewater.

Recommended Literature
- [1] Capping agent replacement induced self-organization of ultrathin nanowires: a new and general approach for fabricating noble metal nanoporous films with small ligament sizes†
- [2] Cadmium sulfide quantum dots stabilized by aromatic amino acids for visible light-induced photocatalytic degradation of organic dyes
- [3] Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds†
- [4] Carbon, nitrogen and phosphorus containing metal-free photocatalysts for hydrogen production: progress and challenges
- [5] Bulky crystalline BiVO4 thin films for efficient solar water splitting
- [6] ATR-FTIR spectroscopy with chemometric algorithms of multivariate classification in the discrimination between healthy vs. dengue vs. chikungunya vs. zika clinical samples†
- [7] Characterization of monolayer WSe2 sandwiched in a hetero-plasmonic dimer
- [8] Calcium mediated formation of phosphorylcholine-based polyplexes for efficient knockdown of epidermal growth factor receptors (EGFR) in HeLa cells†
- [9] CB[8] gated photochromism of a diarylethene derivative containing thiazole orange groups†
- [10] CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†










